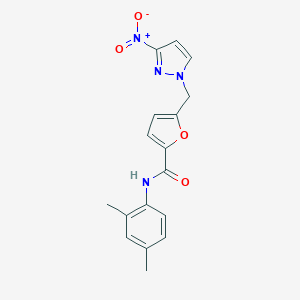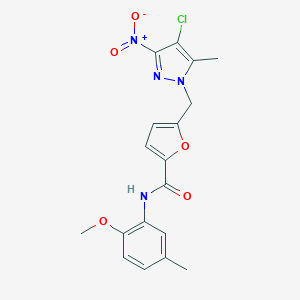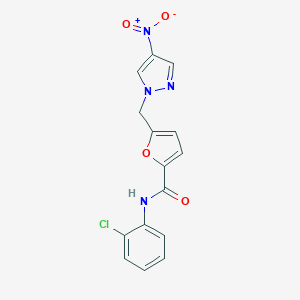![molecular formula C14H15NO5S2 B213857 Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate, also known as MMTC, is a chemical compound that belongs to the class of sulfonylureas. It is a highly potent hypoglycemic agent that has been extensively studied for its potential use in the treatment of type II diabetes mellitus.
作用机制
The mechanism of action of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate involves the inhibition of ATP-sensitive potassium channels in pancreatic beta cells. This results in the depolarization of the cell membrane and the subsequent release of insulin. Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate also inhibits the hepatic glucose production and increases glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been shown to significantly lower blood glucose levels in animal models of type II diabetes mellitus. It has also been shown to increase insulin sensitivity and stimulate insulin secretion in pancreatic beta cells. Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been shown to have a relatively short half-life and is rapidly metabolized in the liver.
实验室实验的优点和局限性
One of the major advantages of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate is its high potency and selectivity for ATP-sensitive potassium channels in pancreatic beta cells. This makes it an ideal candidate for the treatment of type II diabetes mellitus. However, the short half-life and rapid metabolism of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate can be a limitation for its use in clinical settings.
未来方向
There are several future directions for the research on Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate. One potential direction is the development of more potent and selective sulfonylureas that can be used in the treatment of type II diabetes mellitus. Another potential direction is the investigation of the long-term safety and efficacy of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate in human clinical trials. Additionally, the potential use of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate in the treatment of other metabolic disorders, such as obesity and metabolic syndrome, could be explored in future research.
合成方法
The synthesis of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-5-methylthiophene-3-carboxylic acid methyl ester in the presence of a base. The reaction yields Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate as a white crystalline solid that is highly soluble in organic solvents.
科学研究应用
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been extensively studied for its potential use as a hypoglycemic agent. It has been shown to lower blood glucose levels in animal models of type II diabetes mellitus. In addition, Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been shown to increase insulin sensitivity and stimulate insulin secretion in pancreatic beta cells.
属性
产品名称 |
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate |
|---|---|
分子式 |
C14H15NO5S2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
methyl 2-[(4-methoxyphenyl)sulfonylamino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H15NO5S2/c1-9-8-12(14(16)20-3)13(21-9)15-22(17,18)11-6-4-10(19-2)5-7-11/h4-8,15H,1-3H3 |
InChI 键 |
RONHAXIBDJZHGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)OC |
规范 SMILES |
CC1=CC(=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)
![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)




![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
